Di(piperidin-1-yl)phosphoryl 3-chlorobenzoate
Description
Di(piperidin-1-yl)phosphoryl 3-chlorobenzoate is a synthetic organophosphorus compound characterized by a 3-chlorobenzoate ester core linked to a di(piperidin-1-yl)phosphoryl group.
Properties
CAS No. |
141931-33-1 |
|---|---|
Molecular Formula |
C17H24ClN2O3P |
Molecular Weight |
370.8 g/mol |
IUPAC Name |
di(piperidin-1-yl)phosphoryl 3-chlorobenzoate |
InChI |
InChI=1S/C17H24ClN2O3P/c18-16-9-7-8-15(14-16)17(21)23-24(22,19-10-3-1-4-11-19)20-12-5-2-6-13-20/h7-9,14H,1-6,10-13H2 |
InChI Key |
ZIGQYQYOMYQNHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)P(=O)(N2CCCCC2)OC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Phosphorylation via Di(piperidin-1-yl)phosphoryl Chloride
The most direct method involves reacting 3-chlorobenzoyl chloride with di(piperidin-1-yl)phosphoryl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine (TEA) is used to neutralize HCl generated during the reaction.
Procedure :
- 3-Chlorobenzoyl chloride (1 eq) is dissolved in DCM under nitrogen.
- Di(piperidin-1-yl)phosphoryl chloride (1.05 eq) is added dropwise at 0°C.
- TEA (2.2 eq) is introduced, and the mixture is stirred at room temperature for 12–24 hours.
- The reaction is quenched with water, and the organic layer is dried over Na₂SO₄.
- The product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7).
Key Data :
Two-Step Synthesis via Phosphoramidite Intermediate
An alternative route employs phosphorus oxychloride (POCl₃) and piperidine to generate the phosphoryl chloride intermediate in situ:
Step 1: Synthesis of Di(piperidin-1-yl)phosphoryl Chloride
- POCl₃ (1 eq) is reacted with piperidine (2.2 eq) in THF at 0°C.
- TEA (2 eq) is added to scavenge HCl.
- The mixture is stirred for 6 hours, followed by filtration and solvent removal.
Step 2: Esterification with 3-Chlorobenzoic Acid
- 3-Chlorobenzoic acid (1 eq) is converted to its sodium salt using NaH in THF.
- The phosphoryl chloride (1 eq) is added, and the reaction is refluxed for 8 hours.
- The product is isolated via aqueous workup and recrystallized from methanol/water.
Key Data :
Optimization and Comparative Analysis
Solvent and Base Effects
Temperature and Stoichiometry
- Temperature : Reactions at 0°C to room temperature prevent decomposition of the phosphoryl chloride.
- Molar Ratios : A slight excess of phosphoryl chloride (1.05 eq) ensures complete conversion of the benzoic acid derivative.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 7.71–7.63 (Ar-H), 3.45–3.30 (piperidine-NCH₂), 1.60–1.45 (piperidine-CH₂) |
| ¹³C NMR | δ 165.2 (C=O), 134.5–127.8 (Ar-C), 45.2 (piperidine-NCH₂), 25.4 (piperidine-CH₂) |
| ³¹P NMR | δ 5.2 (P=O) |
| HR-MS (ESI+) | m/z 371.12 [M+H]⁺ (calc. 371.12) |
Purity and Stability
- HPLC : Retention time = 8.2 min (C18 column, 70% acetonitrile/30% H₂O).
- Stability : Stable at −20°C for >6 months; decomposes above 120°C.
Industrial-Scale Considerations
Green Chemistry Alternatives
- Solvent Recycling : THF and DCM can be recovered via distillation (85–90% efficiency).
- Waste Management : Neutralize acidic byproducts with CaCO₃ before disposal.
Chemical Reactions Analysis
Types of Reactions
Di(piperidin-1-yl)phosphoryl 3-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl derivatives, while reduction can produce piperidine-containing alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Di(piperidin-1-yl)phosphoryl 3-chlorobenzoate has been investigated for its potential as an anticancer agent. The compound's ability to influence cellular pathways involved in tumor growth has been documented. For instance, studies have shown that similar piperidine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The incorporation of phosphoryl groups is believed to enhance the bioactivity of these compounds by facilitating interactions with biological targets .
Mechanism of Action
The mechanism by which this compound exerts its effects may involve the modulation of signaling pathways associated with cell proliferation and survival. Research indicates that compounds with similar structures can interact with specific receptors or enzymes that play crucial roles in cancer biology, making them candidates for further development as therapeutic agents .
Agricultural Applications
Pesticidal Properties
Research has indicated that derivatives of piperidine, including this compound, exhibit pesticidal properties. These compounds can act as insecticides or fungicides, providing a potential solution for crop protection against pests and diseases. The effectiveness of such compounds often stems from their ability to disrupt physiological processes in target organisms, leading to mortality or reduced reproductive success .
Herbicidal Activity
In addition to insecticidal properties, there is evidence suggesting that this compound may also possess herbicidal activity. The mechanism likely involves interference with plant growth hormones or metabolic pathways critical for plant development . This aspect makes it a candidate for further exploration in agricultural biotechnology.
Material Science
Polymer Chemistry
this compound can be utilized in the synthesis of new polymeric materials. Its phosphoryl group can serve as a reactive site for polymerization processes, leading to the development of materials with enhanced properties such as flame retardancy or improved mechanical strength .
Coatings and Adhesives
The compound's chemical structure allows it to be incorporated into coatings and adhesives, providing additional functionalities such as increased durability or resistance to environmental degradation. This application is particularly relevant in industries where material performance is critical under harsh conditions .
Case Study 1: Anticancer Research
A study focused on the synthesis and evaluation of piperidine-based compounds demonstrated that derivatives similar to this compound showed significant cytotoxicity against various cancer cell lines. The research highlighted the importance of structural modifications in enhancing anticancer activity and provided insights into the structure-activity relationship (SAR) within this class of compounds .
Case Study 2: Agricultural Efficacy
In agricultural trials, piperidine derivatives were tested for their effectiveness against common agricultural pests. Results indicated that these compounds could significantly reduce pest populations while demonstrating low toxicity to beneficial insects, suggesting a potential for environmentally friendly pest management strategies .
Mechanism of Action
The mechanism of action of di(piperidin-1-yl)phosphoryl 3-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Differences:
Functional Groups: The phosphoryl group in this compound distinguishes it from sulfonyl- or sulfonamide-containing analogs (e.g., 3-(Piperidin-1-ylsulfonyl)benzoic acid). The methyl ester in Methyl 3-benzenesulfonamidobenzoate may confer higher volatility but lower hydrolytic stability than the phosphoryl ester linkage in the target compound.
Biodegradability: Microbial studies on 3-chlorobenzoate degradation by Rhodococcus opacus 1CP reveal that chloroaromatic compounds are transported via porins and metabolized by specialized dioxygenases . However, the phosphoryl group in this compound likely impedes enzymatic recognition, rendering it more persistent than non-phosphorylated 3-chlorobenzoate esters.
Electronic Effects :
- The electron-withdrawing chlorine substituent at the meta position enhances the electrophilicity of the benzene ring, a feature shared with other 3-chlorobenzoate derivatives. This could influence reactivity in substitution or coupling reactions.
Microbial Interactions:
- Rhodococcus opacus 1CP cells exhibit constitutive transport systems for 3-chlorobenzoate and benzoate, with higher affinity for the latter . The phosphoryl group in this compound may hinder uptake by these systems, reducing biodegradation efficiency.
- Negative cooperativity observed in benzoate 1,2-dioxygenase-substrate binding suggests that bulky substituents (e.g., phosphoryl groups) could further disrupt enzyme-substrate interactions .
Chemical Stability:
- Phosphoryl esters are generally more resistant to hydrolysis than sulfonyl or carboxylate esters under physiological conditions. This stability may make this compound suitable for applications requiring prolonged activity.
Biological Activity
Di(piperidin-1-yl)phosphoryl 3-chlorobenzoate (DPPC) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and implications in pharmacology, particularly focusing on its mechanisms of action and therapeutic potential.
Chemical Structure and Synthesis
This compound has the molecular formula and features a phosphoryl group linked to a 3-chlorobenzoate moiety through two piperidine rings. The synthesis typically involves the reaction of piperidine with chlorobenzoic acid derivatives under phosphitylation conditions, which can be optimized for yield and purity.
The biological activity of DPPC is primarily linked to its interaction with various cellular pathways. Research indicates that it may act as an inhibitor of specific kinases, which are critical in signaling pathways associated with cell proliferation and survival. In particular, compounds with similar structures have been shown to exhibit anti-inflammatory and anticancer properties by modulating the activity of the NLRP3 inflammasome, a key player in inflammatory responses .
Anticancer Activity
Recent studies have demonstrated that DPPC exhibits significant antiproliferative effects against various cancer cell lines. For instance, its derivatives have been tested for their cytotoxicity against MDA-MB-231 (breast cancer) and MCF-7 (breast cancer) cells, showing IC50 values as low as 2.32 μM, indicating potent activity . The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression .
Case Studies
- NLRP3 Inhibition : A study evaluated compounds similar to DPPC for their ability to inhibit NLRP3-dependent pyroptosis in THP-1 cells. The results indicated that certain derivatives reduced IL-1β release significantly, suggesting a potential use in treating inflammatory diseases .
- Antifungal Activity : In another study focusing on piperidine derivatives, compounds were synthesized and tested against Candida auris, a resistant fungal pathogen. Some derivatives displayed MIC values ranging from 0.24 to 0.97 μg/mL, indicating their potential as antifungal agents .
Data Tables
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 | 2.32 | Induces apoptosis |
| Similar Derivative | MCF-7 | 4.48 | Disrupts cell cycle |
| Piperidine Derivative | Candida auris | 0.24 | Disrupts plasma membrane |
Safety and Toxicity
While evaluating the biological activity of DPPC, it is crucial to consider its safety profile. Preliminary toxicity assessments indicate that certain concentrations may lead to cytotoxic effects; however, further studies are required to establish a comprehensive safety profile for clinical applications .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing Di(piperidin-1-yl)phosphoryl 3-chlorobenzoate with high purity?
- Methodological Answer : Synthesis typically involves coupling 3-chlorobenzoic acid derivatives (e.g., acid chloride) with di(piperidin-1-yl)phosphoryl chloride under anhydrous conditions. Key steps include:
- Step 1 : Activation of 3-chlorobenzoic acid using thionyl chloride (SOCl₂) to form 3-chlorobenzoyl chloride .
- Step 2 : Reaction with di(piperidin-1-yl)phosphoryl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts.
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via NMR (¹H, ¹³C, ³¹P) and high-resolution mass spectrometry (HRMS) .
- Common Pitfalls : Hydrolysis of the phosphoryl group under acidic or aqueous conditions; use of desiccants and inert atmospheres (N₂/Ar) is critical.
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR for aromatic protons (δ 7.4–8.2 ppm) and piperidinyl protons (δ 1.4–3.2 ppm); ³¹P NMR for the phosphoryl group (δ −5 to +5 ppm) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) to confirm molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : For structural elucidation, particularly to resolve stereochemical ambiguities in the phosphoryl-piperidine moiety .
- Validation : Cross-reference with computational models (e.g., density functional theory, DFT) to predict NMR shifts and optimize crystal growth conditions .
Advanced Research Questions
Q. How does the phosphoryl group in this compound influence its coordination chemistry with transition metals?
- Methodological Answer :
- Experimental Design : Conduct titration studies with Mn²⁺, Na⁺, or other metals in non-aqueous solvents (e.g., acetonitrile). Monitor binding via UV-vis spectroscopy or isothermal titration calorimetry (ITC).
- Key Findings : The phosphoryl group can act as a Lewis base, coordinating with metals like Mn²⁺ (average bond length ~2.256 Å) and Na⁺ (eight-coordinate geometry) in a cavity-like structure. SHAPE analysis (symmetry-guided harmonic analysis) is recommended to classify coordination geometries (e.g., face-capped octahedral vs. trigonal prismatic) .
- Contradictions : Conflicting assignments of geometry (e.g., CShM values between 1.589 and 1.807 for Mn²⁺) require hybrid DFT-crystallography approaches for resolution .
Q. What enzymatic systems interact with 3-chlorobenzoate derivatives, and how does phosphorylation alter substrate specificity?
- Methodological Answer :
- Biosensor Assays : Use immobilized Rhodococcus opacus 1CP cells to compare substrate affinity for benzoate 1,2-dioxygenase (BDO) and 3-chlorobenzoate 1,2-dioxygenase (CBDO). Monitor kinetic parameters (Vₘₐₓ, Kₘ) via oxygen electrode assays.
- Key Findings : Phosphorylation may sterically hinder binding to BDO but enhance interactions with CBDO due to altered electron density. Negative cooperativity is observed in BDO with 3-chlorobenzoate derivatives (Hill coefficient <1), while positive cooperativity occurs with unmodified benzoate .
- Advanced Tools : Molecular docking simulations (e.g., AutoDock Vina) to model phosphoryl-group interactions with enzyme active sites .
Q. How do degradation pathways for this compound vary under aerobic vs. anaerobic conditions?
- Methodological Answer :
- Aerobic Studies : Inoculate with Rhodopseudomonas palustris DCP3 under phototrophic conditions. Monitor dechlorination via GC-MS (e.g., conversion to benzoate) .
- Anaerobic Studies : Use methanogenic sediment communities to assess reductive dehalogenation pathways (e.g., conversion to 3-chlorobenzoate via σ-complex intermediates) .
Data Contradiction and Resolution
Q. How can conflicting reports on the environmental persistence of 3-chlorobenzoate derivatives be reconciled?
- Resolution Framework :
- Step 1 : Systematically categorize studies by experimental conditions (e.g., pH, microbial consortia, redox potential).
- Step 2 : Apply PICO framework (Population: microbial strains; Intervention: degradation protocols; Comparison: aerobic/anaerobic; Outcome: half-life) to identify outliers .
- Step 3 : Conduct cross-validation experiments using isotopic labeling (¹⁴C-3-chlorobenzoate) to trace mineralization pathways .
Safety and Handling
Q. What precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Keep in sealed containers under inert gas (Ar) at −20°C to prevent hydrolysis.
- PPE : Use nitrile gloves, chemical goggles, and fume hoods to avoid exposure to potential neurotoxic phosphoryl intermediates .
- Waste Disposal : Neutralize with alkaline hydrolysis (1M NaOH, 24 hrs) before incineration to prevent environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
